Methyl 5-(2-aminothiazol-4-yl)thiophene-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a thiophene ring, which is known for its applications in organic electronics and pharmaceuticals, combined with an aminothiazole moiety that contributes to its biological properties.
Methyl 5-(2-aminothiazol-4-yl)thiophene-2-carboxylate belongs to the class of heterocyclic compounds, specifically those containing sulfur and nitrogen atoms. It is classified as a carboxylate ester, which indicates the presence of an ester functional group derived from a carboxylic acid.
The synthesis of methyl 5-(2-aminothiazol-4-yl)thiophene-2-carboxylate typically involves multi-step synthetic pathways. One common method includes the reaction of thiophene-2-carboxylic acid with an appropriate amine under acidic or basic conditions to form the corresponding methyl ester.
The molecular structure of methyl 5-(2-aminothiazol-4-yl)thiophene-2-carboxylate consists of:
The compound's molecular formula is , with a molecular weight of approximately 196.22 g/mol. Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.
Methyl 5-(2-aminothiazol-4-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
These reactions often require specific catalysts (e.g., palladium-based catalysts for cross-coupling) and are conducted under controlled conditions to achieve high yields and selectivity.
The mechanism of action for methyl 5-(2-aminothiazol-4-yl)thiophene-2-carboxylate primarily involves its interaction with biological targets, potentially influencing cellular pathways related to disease processes such as cancer or bacterial infections.
Studies have indicated that compounds containing both thiophene and aminothiazole moieties exhibit antimicrobial and anticancer activities, likely due to their ability to inhibit key enzymes or disrupt cellular functions .
Methyl 5-(2-aminothiazol-4-yl)thiophene-2-carboxylate typically exhibits:
Methyl 5-(2-aminothiazol-4-yl)thiophene-2-carboxylate has several scientific uses:
Research on structurally related thiazole-isoxazole hybrids provides foundational insights into pharmacophore conservation strategies for optimizing methyl 5-(2-aminothiazol-4-yl)thiophene-2-carboxylate. Studies demonstrate that preserving the (thiazol-4-yl)isoxazole-3-carboxamide core—identified as the pharmacophore—is critical for maintaining antimycobacterial activity. Initial compounds suffered from rapid hepatic clearance (e.g., ester derivatives with HLM half-lives <1 minute), prompting iterative modifications of peripheral substituents. Replacing ester moieties with substituted arylamides enhanced metabolic stability, exemplified by compounds 3 and 4 achieving HLM half-lives of 16.1±0.6 and 35±0.8 minutes, respectively. Metabolic fate analysis identified three primary metabolites via HR-MS/MS, with +16 Da mass shifts indicating oxidative pathways [1]. These findings underscore the balance required between lipophilicity (governing membrane penetration) and polarity (influencing metabolic clearance) in thiophene-thiazole analogs. Crucially, optimized derivatives like 42g and 42l maintained sub-micromolar MIC values against drug-resistant M. tuberculosis while escaping microsomal degradation [1] [2].
Table 1: Impact of Structural Modifications on Metabolic Stability in Thiazole-Isoxazole Analogs
Compound | Core Structure | R-Group | HLM t₁/₂ (min) | M. tuberculosis MIC (µM) |
---|---|---|---|---|
Ester precursor | Thiazole-isoxazole ester | -CO₂Et | <1 | Inactive (post-hydrolysis) |
3 | Thiazole-isoxazole carboxamide | Aryl | 16.1 ± 0.6 | 0.18 |
4 | Thiazole-isoxazole carboxamide | Heteroaryl | 35.0 ± 0.8 | 0.21 |
42g | Optimized thiazole-isoxazole | Fluorinated aryl | >120 | 0.15 |
42l | Optimized thiazole-isoxazole | Pyridyl | >120 | 0.09 |
Bioisosteric manipulation of the 2-aminothiazole moiety serves as a strategic tool to enhance physicochemical properties while preserving target engagement. Key approaches include:
These replacements address specific liabilities: metabolic soft spots, efflux vulnerability, and cell permeability barriers. Crucially, bioisosteres maintain the hydrogen-bonding capacity of the 2-aminothiazole’s exocyclic amine, which SAR studies identify as non-negotiable for target binding [1] [9].
Convergent synthetic methodologies enable efficient assembly of thiophene-thiazole hybrids through modular coupling strategies:
Route 1: Suzuki-Miyaura Cross-CouplingPalladium-catalyzed arylation allows late-stage diversification of halogenated precursors. As demonstrated for analogous thiophene-2-carboxylates, 2,4-dibromophenyl-5-bromothiophene-2-carboxylate undergoes sequential Suzuki reactions with aryl boronic acids, enabling installation of diverse biaryl motifs at the 4- and 5-positions of the thiophene ring. Optimized conditions use Pd(0)/Cu(I)thiophene-2-carboxylate (CuTC) co-catalysis in THF at 60°C, achieving yields of 70-85% [10].
Route 2: Regioselective CyclocondensationThiazole ring formation via α-halo carbonyl cyclization offers atom economy. Reacting thiocarbamoyl intermediates (e.g., 4 derived from cyanoacetamide and phenyl isothiocyanate) with α-bromoketones in Et₃N/dioxane affords 4-aminothiazole-thiophene hybrids like compounds 5-7. The nitrile group facilitates intramolecular cyclization, constructing the thiophene core in situ [7].
Route 3: Hydrazonoyl Chloride CouplingFor molecular hybrids, sulfamethoxazolehydrazonoyl chloride reacts with thiosemicarbazones under mild basic conditions (Et₃N, dioxane, reflux) to yield thiazole-linked conjugates (8a-c, 11a-c) in 70-80% yields. This one-pot method demonstrates exceptional functional group tolerance for antibacterial hybrid agents [6].
Table 2: Comparison of Synthetic Routes for Thiophene-Thiazole Hybrids
Method | Key Reactants | Conditions | Yield Range | Advantages |
---|---|---|---|---|
Suzuki-Miyaura | Halogenated thiophene + Aryl boronic acids | Pd(0)/CuTC, THF, 60°C | 70-85% | Enables late-stage diversification; Excellent regiocontrol |
Cyclocondensation | Thiocarbamoyl + α-Bromoketones | Et₃N, dioxane, reflux | 65-78% | Atom-economical; Single-step ring formation |
Hydrazonoyl coupling | Hydrazonoyl chloride + Thiosemicarbazones | Et₃N, dioxane, reflux | 70-80% | High functional group tolerance; Modular hybridization |
Strategic functionalization of the thiophene backbone addresses metabolic vulnerabilities identified in early analogs:
Halogenation for Metabolic Blocking:Directed bromination at the thiophene 4-position using N-bromosuccinimide (NBS) in CCl₄ blocks oxidative hot-spots. This mitigates the formation of +16 Da metabolites observed in microsomal studies. Patent CN102079732B details bromination of methyl thiophene-2-carboxylate precursors prior to thiazole coupling, achieving >90% yields [8].
Carboxylate Ester Optimization:
Heterocycle Fusion for Rigidification:Constructing [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine systems via intramolecular cyclization (e.g., compound 16a-c) enhances metabolic stability by:
These modifications collectively address the primary clearance mechanisms: oxidative metabolism (blocked via halogenation), hydrolytic degradation (mitigated through steric/electronic effects), and glucuronidation (avoided via prodrug design). The optimized synthetic sequence from patent CN102079732B illustrates this approach:
Step 1: Bromination of methyl thiophene-2-carboxylate → Methyl 5-bromothiophene-2-carboxylate Step 2: Steglich esterification with substituted phenols → Bromo-chloroaryl thiophene esters Step 3: Suzuki coupling → Biaryl-functionalized thiophenes Step 4: Thiourea condensation/cyclization → 2-Aminothiazole-thiophene hybrids
This route achieves an overall yield of 68% for the target hybrid while incorporating stability-enhancing aryl groups [8] [10].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1